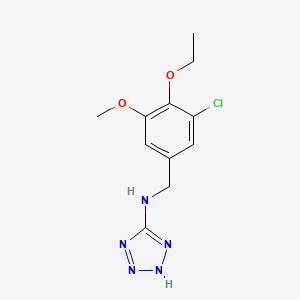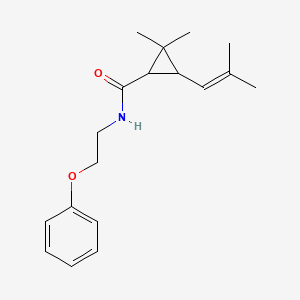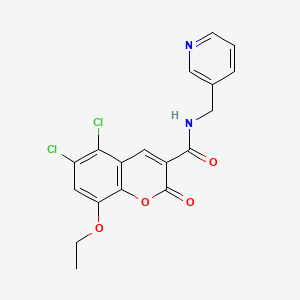![molecular formula C17H20N4OS B4418376 3-{[2-(4-ethylphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4418376.png)
3-{[2-(4-ethylphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
Descripción general
Descripción
3-{[2-(4-ethylphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine, also known as ETP-46464, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-{[2-(4-ethylphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For instance, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been demonstrated to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been shown to regulate the activity of immune cells such as T cells and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{[2-(4-ethylphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine in lab experiments is its potent anti-tumor activity. Furthermore, this compound has been shown to exhibit anti-inflammatory and immunomodulatory properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that can be explored in the field of 3-{[2-(4-ethylphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine research. One potential direction is to investigate the efficacy of this compound in combination with other anti-cancer drugs. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound. Furthermore, the potential therapeutic applications of this compound in other diseases such as autoimmune disorders and neurodegenerative diseases can be explored.
Aplicaciones Científicas De Investigación
3-{[2-(4-ethylphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. Several studies have reported that this compound exhibits potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been demonstrated to have immunomodulatory effects by regulating the activity of immune cells.
Propiedades
IUPAC Name |
3-[2-(4-ethylphenoxy)ethylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-14-5-7-15(8-6-14)22-9-10-23-17-20-19-16-18-12(2)11-13(3)21(16)17/h5-8,11H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELLPXOFEVHAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NN=C3N2C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}indoline](/img/structure/B4418325.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide](/img/structure/B4418332.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B4418343.png)


![2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4418364.png)
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylpiperidine](/img/structure/B4418383.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B4418393.png)


![7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4418411.png)
